Product packaging for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one(Cat. No.:CAS No. 88351-51-3)

4-Methyl-4-(4-nitrophenyl)oxetan-2-one

Cat. No.: B14406018
CAS No.: 88351-51-3
M. Wt: 207.18 g/mol
InChI Key: BEFDPGNNBRVGLP-UHFFFAOYSA-N
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Description

4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a synthetic oxetan-2-one (beta-lactone) derivative intended for research and development purposes. This compound features a 4-nitrophenyl substituent, a functional group known for its electron-withdrawing properties, which can influence reactivity and make it a valuable intermediate in kinetic studies and the synthesis of more complex organic molecules . As a beta-lactone, it serves as a versatile building block in organic synthesis, particularly in ring-opening reactions and polymerization studies, which are fundamental for developing new polymers and active pharmaceutical ingredients (APIs). The compound is characterized by its high purity and is provided with full analytical data to ensure consistency in experimental results. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO4 B14406018 4-Methyl-4-(4-nitrophenyl)oxetan-2-one CAS No. 88351-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88351-51-3

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4-methyl-4-(4-nitrophenyl)oxetan-2-one

InChI

InChI=1S/C10H9NO4/c1-10(6-9(12)15-10)7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3

InChI Key

BEFDPGNNBRVGLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies for 4 Methyl 4 4 Nitrophenyl Oxetan 2 One and Analogous β Lactones

Chemo- and Stereoselective Synthesis Approaches

Achieving high levels of chemo- and stereoselectivity is paramount in the synthesis of complex molecules. The following sections outline methodologies that provide control over the spatial arrangement of atoms and the selective reaction of functional groups.

Transacylation reactions, particularly those that are enzyme-catalyzed, offer a powerful route to optically active β-lactones through kinetic resolution. Lipases are commonly employed for their ability to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the acylated product.

An example of this approach is the lipase-catalyzed kinetic resolution of racemic trans-β-aryl-δ-hydroxy-γ-lactones via transesterification. In a screening of enzymes, lipase (B570770) B from Candida antarctica proved to be highly efficient. Using vinyl propionate (B1217596) as the acyl donor, this enzyme can resolve racemic mixtures to afford unreacted (+)-(4S,5R,6S)-hydroxylactones and the corresponding (+)-(4R,5S,6R)-propionates, often with high enantiomeric excesses ranging from 92% to 98%. mdpi.com This chemoenzymatic strategy highlights the potential for creating chirally pure building blocks applicable to the synthesis of specific stereoisomers of substituted β-lactones.

Photochemical methods provide unique pathways for the construction of strained ring systems under mild conditions. The Zimmerman–O'Connell–Griffin (ZOG) rearrangement and [2+2] cycloadditions are notable examples applicable to β-lactone synthesis.

The ZOG rearrangement involves the photoinduced 1,5-aryl rearrangement of 1,2-dibenzoylethylenes to generate ketene (B1206846) intermediates. acs.orgrsc.org These highly reactive ketenes can be trapped in situ by aldehydes in a [2+2] cycloaddition to form β-lactones. rsc.orgnih.gov A significant advancement in this area is the use of visible light instead of high-energy UV light, which circumvents potential side reactions and makes the process more synthetically useful. acs.org This photomediated protocol has been shown to produce substituted β-lactones in high yields with excellent diastereoselectivity. nih.govacs.org

Starting MaterialsConditionsProduct TypeYieldDiastereoselectivityReference
1,2-Dibenzoylethylene, AldehydeVisible Light IrradiationSubstituted β-LactoneHighExcellent nih.gov, acs.org
α,β-Conjugated Lactone, AlkenePhotochemical IrradiationBicyclic LactoneN/AN/A nih.gov, acs.org

Photochemical [2+2] cycloaddition is another powerful tool for creating four-membered rings. libretexts.org This reaction can transform nonpolymerizable α,β-conjugated lactones into polymerizable bicyclic lactones, demonstrating its utility in materials science. nih.govacs.org The strategy involves the direct cycloaddition of an alkene across the double bond of the lactone, creating a cyclobutane (B1203170) ring fused to the lactone system. acs.org

The development of methods for the enantioselective and diastereoselective synthesis of β-lactones is crucial for accessing specific stereoisomers with distinct biological activities.

Diastereoselective Synthesis: A highly diastereoselective method for producing cis-1,2-disubstituted β-lactones involves the SnCl₄-mediated reaction between aldehydes and a thiopyridyl ketene acetal. acs.org This approach is stereocomplementary to methods using ZnCl₂, which typically yield trans-β-lactones. The choice of Lewis acid, therefore, dictates the diastereochemical outcome of the lactonization. acs.org Another strategy involves the aldol-type reaction of ethyl 2,2-dialkoxycyclopropanecarboxylates with aldehydes, where titanium(IV) bromide was found to be an efficient promoter for high diastereoselectivity. oup.com

Enantioselective Synthesis: For enantioselective synthesis, organocatalysis has emerged as a powerful tool. Isothiourea catalysts, such as HyperBTM, have been successfully used in the reaction between symmetric anhydrides and perfluoroalkylketones to generate perfluoroalkyl-substituted β-lactones with high diastereo- and enantioselectivity. rsc.org The reaction is believed to proceed through a concerted asynchronous [2+2]-cycloaddition pathway. rsc.org Additionally, the nucleophile-catalyzed aldol (B89426) lactonization (NCAL) process, using chiral Lewis bases like isothioureas, provides enantioselective access to N-heterocycle-fused β-lactones from N-linked ketoacids. nih.gov

Catalyst/ReagentSubstratesSelectivityProductReference
SnCl₄Aldehydes, Thiopyridyl ketene acetalHigh Diastereoselectivitycis-β-Lactones acs.org
Isothiourea (HyperBTM)Symmetric Anhydrides, PerfluoroalkylketonesHigh Enantio- and DiastereoselectivityPerfluoroalkyl-substituted β-lactones rsc.org
Chiral IsothioureaN-linked KetoacidsHigh Enantiocontrol (up to >99:1 er)N-Heterocycle-fused β-lactones nih.gov

Ring-Closing Reactions and Cyclization Protocols

The final step in many β-lactone syntheses involves the formation of the four-membered oxetane (B1205548) ring through an intramolecular cyclization.

Palladium catalysis offers novel retrosynthetic disconnections for complex molecules. While less common for simple β-lactones, palladium(II)-catalyzed tandem reactions have been developed for the synthesis of more complex lactone-containing scaffolds. nih.govnih.gov One such strategy involves a tandem intramolecular β-C(sp³)–H olefination and lactonization of a linear carboxylic acid possessing a tethered olefin to rapidly construct bicyclo[3.2.1] lactone motifs. nih.govresearchgate.net This process is initiated by a carboxylic-acid directed C-H activation, followed by a sequence of migratory insertion, β-hydride elimination, and conjugate addition lactonization. nih.gov Such C-H functionalization strategies represent an advanced approach to forming lactone rings.

Base-mediated or base-promoted cyclization is a classical and effective method for forming β-lactone rings. rsc.org This approach typically involves the intramolecular displacement of a leaving group by a carboxylate or a related nucleophile. A general and efficient method involves combining a thiol ester and a ketone or aldehyde in the presence of a base at low temperatures to form an adduct. google.com Upon warming, this adduct spontaneously undergoes intramolecular cyclization to yield the β-lactone. google.com

Another example involves the base-catalyzed ring closure of appropriately substituted phenylsulfides. nih.gov In these reactions, a base is used to generate a carbanion from a methylene (B1212753) group positioned alpha to an activating group. This carbanion then acts as an intramolecular nucleophile, attacking an electrophilic center within the same molecule to close the ring. nih.gov The choice of solvent and base concentration is critical to favor the desired cyclization over potential side reactions. nih.gov

Condensation Reactions Utilizing Metal Enolates for Oxetan-2-one Formation

The formation of the four-membered oxetan-2-one ring can be effectively achieved through the condensation of a carbonyl compound with an enolate, followed by intramolecular cyclization. Metal enolates are particularly useful nucleophiles in these reactions. The general strategy involves the reaction of a ketone or aldehyde with the metal enolate derived from an ester, thiol ester, or carboxylic acid derivative.

The mechanism typically proceeds via an aldol-type addition. A base is used to deprotonate the α-carbon of an ester or its analogue, generating a metal enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone (such as 4'-nitroacetophenone (B150658) for the target molecule). This step forms a metal alkoxide intermediate. Upon protonation or workup, a β-hydroxy ester is formed, which can then be cyclized to the β-lactone, often under basic or acidic conditions that facilitate the intramolecular displacement of the ester's alkoxy group by the β-hydroxyl group.

A prominent example of this approach is the Reformatsky reaction, which utilizes a zinc enolate of an α-halo ester. Another method involves the reaction between a thiol ester and a ketone at low temperatures to form an adduct that cyclizes upon warming to yield the β-lactone. google.com The choice of metal counter-ion (e.g., Li, Na, Zn, Ti) and reaction conditions can significantly influence the stereoselectivity of the reaction, which is crucial when forming substituted β-lactones.

Metal Enolate TypeTypical PrecursorBase/ReagentKey Characteristics
Lithium Enolate Acetate (B1210297) EsterLithium Diisopropylamide (LDA)Strong, non-nucleophilic base; reaction performed at low temperatures (e.g., -78 °C) to avoid self-condensation. bham.ac.uk
Zinc Enolate (Reformatsky) α-Bromo EsterActivated Zinc (Zn)Forms a stable enolate that reacts well with ketones and aldehydes.
Titanium Enolate Carboxylic Acid Dianion2 eq. LDA, then TiCl4Can provide high diastereoselectivity in aldol additions.
Boron Enolate Ketone/EsterDialkylboron Triflate + Amine BaseOffers excellent stereocontrol (syn or anti) in aldol reactions depending on reagents.

Integration of the 4-Nitrophenyl Moiety in Oxetan-2-one Synthesis

The introduction of the 4-nitrophenyl group is a critical aspect of the synthesis of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. This can be achieved either by using a precursor that already contains the nitroaromatic moiety or by modifying the aromatic ring at a later stage, although the former is more common.

The most direct method for synthesizing this compound involves using a ketone precursor that already contains the 4-nitrophenyl group. In this case, 4'-nitroacetophenone serves as the ideal starting material. This ketone can be reacted with a suitable enolate, such as the lithium enolate of methyl acetate or the zinc enolate of methyl bromoacetate, in an aldol-type condensation reaction.

The reaction sequence is as follows:

Enolate Formation: A suitable ester (e.g., methyl acetate) is treated with a strong base like lithium diisopropylamide (LDA) at low temperature to generate the corresponding lithium enolate.

Aldol Addition: The enolate is then added to 4'-nitroacetophenone. The nucleophilic enolate attacks the carbonyl carbon of the ketone, forming a tertiary alkoxide intermediate.

Cyclization: This intermediate, upon warming or acidic workup, cyclizes to form the this compound ring.

The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the ketone's carbonyl carbon, potentially increasing the rate of the nucleophilic attack by the enolate. Similar strategies involving aldol reactions with p-nitrobenzaldehyde have been successfully employed to create related structures like 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. semanticscholar.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is fundamentally different from electrophilic aromatic substitution. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. libretexts.orgchemistrysteps.com

The nitro group (—NO₂) is one of the most powerful activating groups for SNAr reactions. masterorganicchemistry.com It stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack through resonance, but only when it is positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com If the nitro group is in the meta position, this resonance stabilization is not possible, and the reaction rate is significantly slower. libretexts.orgmasterorganicchemistry.com

In the context of this compound, the 4-nitrophenyl group itself is the result of a synthetic choice of precursor, not typically the product of an SNAr reaction on a pre-formed lactone. However, the chemical principles of SNAr are relevant to the reactivity of the molecule. If a good leaving group (e.g., a halide) were present at the 2- or 3-position of the phenyl ring, the compound would be susceptible to nucleophilic attack at that position due to the activating effect of the para-nitro group.

Position of Nitro GroupActivating Effect on SNArReason for Effect
Ortho Strong ActivationThe negative charge of the Meisenheimer complex can be delocalized onto the oxygens of the nitro group via resonance. masterorganicchemistry.com
Para Strong ActivationThe negative charge of the Meisenheimer complex can be delocalized onto the oxygens of the nitro group via resonance. masterorganicchemistry.com
Meta Weak ActivationResonance delocalization of the negative charge onto the nitro group is not possible; activation occurs only through a weaker inductive effect. libretexts.org

While this compound is a synthetic compound, the β-lactone ring is a common motif in numerous natural products with significant biological activity. proquest.com Nature employs sophisticated enzymatic machinery to overcome the thermodynamic barrier of forming the strained four-membered ring. wustl.edu

Several distinct enzymatic mechanisms for β-lactone ring formation have been identified. researchgate.net

β-Lactone Synthetases: The enzyme OleC, first discovered in the biosynthetic pathway of long-chain olefins in bacteria, was identified as the first standalone β-lactone synthetase. proquest.comnih.gov It catalyzes the cyclization of β-hydroxy acid substrates to form β-lactones. nih.gov

Thioesterase-Mediated Cyclization: In the biosynthesis of natural products like obafluorin, a C-terminal thioesterase (TE) domain of a non-ribosomal peptide synthetase (NRPS) catalyzes the intramolecular attack of a β-hydroxyl group on the thioester carbonyl, releasing the final product and forming the β-lactone ring. wustl.eduresearchgate.net

Intramolecular Cyclization: The biosynthesis of vibralactone (B1257129) involves an intramolecular cyclization from a seven-membered ring intermediate, catalyzed by the cyclase VibC. researchgate.net

Tandem Aldol-Lactonization: In the formation of salinosporamide A, a standalone ketosynthase (SalC) catalyzes a tandem aldol-lactonization reaction to generate a complex γ-lactam-β-lactone structure. researchgate.net

These biosynthetic pathways offer alternatives to traditional chemical synthesis, often proceeding with high stereoselectivity at room temperature in aqueous environments. wustl.edu The discovery and characterization of these enzyme systems, such as the five-enzyme pathway for obafluorin, provide a platform for the biocatalytic production of β-lactone libraries for drug discovery. wustl.edu

Mechanistic Investigations of Oxetan 2 One Formation and Stability

Elucidation of Reaction Mechanisms in β-Lactone Synthesis

The synthesis of β-lactones, including 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, is primarily achieved through two major mechanistic pathways. The first and one of the most significant methods is the [2+2] cycloaddition between a ketene (B1206846) and a carbonyl compound. researchgate.net For the specific synthesis of this compound, this would involve the reaction of a suitable ketene with 4'-nitroacetophenone (B150658). Studies on analogous reactions have shown that cycloadditions involving benzaldehydes with electron-withdrawing groups, such as a nitro group, tend to result in higher yields of the corresponding β-lactone. researchgate.net Computational studies on similar systems suggest that this process can proceed through a concerted, asynchronous [2+2] cycloaddition pathway. rsc.org

A second prominent route is the intramolecular cyclization of β-hydroxy carboxylic acids or their derivatives, which involves an oxygen-acyl bond formation. researchgate.net This dehydration condensation can be facilitated by coupling reagents. nih.gov For instance, the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) with a nucleophilic catalyst has proven effective for preparing various β-lactones from their β-hydroxycarboxylic acid precursors. nih.gov Other specialized methods, such as halogeno-lactonization of β,γ-unsaturated acids, have also been reported for forming the β-lactone ring, demonstrating the variety of mechanistic approaches available. rsc.org

Transition State Analysis in Lactonization Processes

The formation of a four-membered ring system, such as that in an oxetan-2-one, involves a significant energetic barrier. The transition state leading to the β-lactone is generally considered highly unfavorable due to the inherent ring strain of the product. nih.gov This high-energy transition state presents a kinetic challenge in the synthesis of these compounds. nih.gov

Factors Influencing Ring Strain and Stability of Oxetan-2-ones

Oxetan-2-ones are inherently strained molecules, a factor that profoundly influences their stability and reactivity. The parent oxetane (B1205548) ring possesses a significant amount of strain energy, estimated to be around 25.5 kcal/mol (approx. 106 kJ/mol). nih.govbeilstein-journals.org This is substantially higher than less-strained cyclic ethers like tetrahydrofuran (B95107) (5.6 kcal/mol), rendering β-lactones thermodynamically unstable and susceptible to ring-opening reactions. nih.govbeilstein-journals.org

The stability of the oxetan-2-one ring is heavily dictated by its substitution pattern. nih.gov For this compound, both the methyl and the 4-nitrophenyl groups at the C4 position exert significant electronic and steric effects.

Steric Effects : Generally, substitution on the ring can increase stability by sterically hindering the approach of nucleophiles that would initiate ring-opening. nih.gov Computational studies on related structures have shown that methyl substituents influence the relative enthalpies and Gibbs free energies of activation for ring closure, directly impacting the formation and stability of the resulting lactone. researchgate.net

Electronic Effects : The electronic nature of the substituents is a critical determinant of stability. The 4-nitrophenyl group is a potent electron-withdrawing group due to the nitro moiety. While electron-withdrawing groups on the precursor aldehyde or ketone can lead to higher yields during synthesis, their effect on the final product's stability is different. researchgate.net Studies on the thermal decomposition (decarboxylation) of β-lactones indicate that electron-donating groups enhance the rate of decomposition. researchgate.net Conversely, the strong electron-withdrawing nature of the 4-nitrophenyl group at the C4 position is expected to stabilize the oxetan-2-one ring against thermal fragmentation. Furthermore, the oxetane ring's oxygen atom itself imparts a strong inductive electron-withdrawing effect. nih.gov

The synthesis of oxetan-2-ones is governed by a delicate balance of kinetic and thermodynamic factors.

Kinetic Considerations : The formation of the β-lactone ring is often kinetically disfavored due to the high activation energy associated with the strained four-membered transition state. nih.gov However, reaction rates can be influenced by the substituents. For instance, in [2+2] cycloadditions, electron-withdrawing groups on the carbonyl reactant can accelerate the reaction. researchgate.net

Thermodynamic Considerations : From a thermodynamic standpoint, oxetan-2-ones are high-energy molecules due to substantial ring strain. nih.govbeilstein-journals.org This inherent instability makes them valuable as synthetic intermediates, as the relief of this strain provides a strong driving force for ring-opening reactions. nih.gov Compared to analogous sulfur-containing heterocycles, β-lactones are considerably more thermally labile than β-thiolactones, underscoring their relative thermodynamic instability. researchgate.netnih.gov

The following table summarizes the key kinetic and thermodynamic factors related to the formation and stability of this compound.

FactorInfluence on Formation/StabilitySpecific Relevance to this compound
Ring Strain Thermodynamically destabilizes the oxetan-2-one ring, making it reactive. Kinetically, it creates a high-energy transition state, slowing formation.The inherent strain of ~25.5 kcal/mol makes the compound a useful synthetic intermediate. beilstein-journals.org
Methyl Group (C4) Provides steric bulk which can sterically hinder nucleophilic attack, potentially increasing stability. nih.gov Influences the energetics of the ring-closure transition state. researchgate.netContributes to the overall steric and electronic environment at the C4 position.
4-Nitrophenyl Group (C4) Strong electron-withdrawing effect. This property on the precursor ketone can increase yield in [2+2] cycloadditions. researchgate.net On the product, it is expected to stabilize the ring against thermal decomposition. researchgate.netEnhances the kinetic feasibility of synthesis and the thermodynamic stability of the final product against decarboxylation.
Transition State Energy The transition state for lactonization is high in energy, making the reaction kinetically challenging. nih.govThe specific geometry and energy are influenced by the methyl and 4-nitrophenyl substituents.

Reactivity and Transformation Pathways of 4 Methyl 4 4 Nitrophenyl Oxetan 2 One

Ring-Opening Reactions and Derivatization

The reactivity of the β-lactone ring is dominated by nucleophilic attack, which can lead to the cleavage of either the acyl C-O or the alkyl C-O bond. The regioselectivity of this ring-opening is influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the substituents on the lactone ring.

Nucleophilic Ring-Opening via Acyl C-O and Alkyl C-O Bond Cleavage

The strained four-membered ring of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is susceptible to nucleophilic attack, which can proceed via two main pathways: cleavage of the acyl C-O bond (path A) or the alkyl C-O bond (path B). The regioselectivity of this cleavage is dictated by the nature of the attacking nucleophile and the reaction conditions.

Generally, hard nucleophiles, such as hydroxide (B78521) or alkoxides, tend to attack the more electrophilic carbonyl carbon, leading to acyl C-O bond cleavage . This results in the formation of a β-hydroxy carboxylic acid or ester derivative. The electron-withdrawing nature of the 4-nitrophenyl group at the C4 position enhances the electrophilicity of the carbonyl carbon, further favoring this mode of attack.

Conversely, softer nucleophiles, often in conjunction with catalysts that can coordinate to the carbonyl oxygen, may favor attack at the β-carbon (C4), resulting in alkyl C-O bond cleavage . This pathway is also influenced by the steric hindrance around the carbonyl group. The presence of the methyl and 4-nitrophenyl groups at the C4 position creates a quaternary center, which can influence the accessibility of the β-carbon to the incoming nucleophile.

Nucleophile TypePredominant Cleavage PathwayResulting Product
Hard Nucleophiles (e.g., OH⁻, RO⁻)Acyl C-O Cleavageβ-Hydroxy acid/ester
Soft Nucleophiles (e.g., R₂CuLi)Alkyl C-O Cleavageβ-Substituted carboxylic acid

Reactivity with Organometallic Reagents and Weak Nucleophiles

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), are potent nucleophiles that readily react with β-lactones. The reaction of this compound with these reagents typically proceeds via nucleophilic attack on the β-carbon, leading to alkyl C-O bond cleavage. This regioselectivity is often rationalized by the formation of a more stable carboxylate intermediate. Specifically, organocuprates are known to be particularly effective for the Sₙ2-type ring-opening of β-lactones, affording β-substituted carboxylic acids in high yields. acs.org

The reaction with Grignard reagents can sometimes be less selective, potentially leading to a mixture of products arising from attack at both the carbonyl carbon and the β-carbon. However, the use of copper catalysts can steer the reaction towards selective alkyl C-O cleavage. acs.org

Weak nucleophiles, such as water or alcohols, generally require acid catalysis to effect the ring-opening of the β-lactone. Under acidic conditions, protonation of the carbonyl oxygen activates the lactone towards nucleophilic attack. The regioselectivity with weak nucleophiles under acidic conditions can be variable and is dependent on the specific reaction conditions and the stability of the potential carbocationic intermediates.

Transformations Leading to β-Amino Acid Scaffolds and Other Derivatives

The ring-opening of this compound with nitrogen nucleophiles provides a direct route to valuable β-amino acid scaffolds. google.com Reaction with ammonia (B1221849) or primary amines can lead to the formation of β-amino acids or their corresponding amides, depending on the reaction conditions and work-up procedure. This transformation is of significant interest in medicinal chemistry, as β-amino acids are important components of many biologically active molecules. acs.org

The general transformation can be represented as:

Ring-opening with ammonia: This reaction would yield 3-amino-3-(4-nitrophenyl)butanoic acid.

Ring-opening with primary amines: This would result in the formation of N-substituted-3-amino-3-(4-nitrophenyl)butanoic acid derivatives.

Beyond β-amino acids, the versatile reactivity of the β-lactone ring allows for the synthesis of a wide array of other derivatives. For instance, reaction with halide ions can produce β-halocarboxylic acids, while reaction with cyanide can yield β-cyanocarboxylic acids. These derivatives can serve as valuable building blocks in organic synthesis.

Reactions with Inorganic Acids and Intramolecular Catalysis Effects

In the presence of strong inorganic acids, this compound undergoes hydrolysis to yield the corresponding β-hydroxy carboxylic acid, 3-hydroxy-3-(4-nitrophenyl)butanoic acid. nih.govresearchgate.netyoutube.comlibretexts.org The mechanism of this acid-catalyzed hydrolysis can be complex and may proceed through either a unimolecular (AAC1) or bimolecular (AAC2) pathway, depending on the acid concentration and the solvent system. nih.govresearchgate.net

In the AAC2 mechanism, a water molecule attacks the protonated carbonyl carbon in a bimolecular fashion. In the AAC1 mechanism, the reaction proceeds through a more stabilized acylium ion intermediate. The presence of the electron-withdrawing 4-nitrophenyl group can influence the stability of potential intermediates and thus the preferred reaction pathway.

Functional Group Transformations of the 4-Nitrophenyl Group

The 4-nitrophenyl group in this compound is not merely a passive substituent influencing the reactivity of the lactone ring; it is also a functional handle that can be readily transformed into a variety of other useful groups.

Reductions of the Nitro Moiety to Amino or Other Functional Groups

One of the most common and synthetically valuable transformations of the 4-nitrophenyl group is its reduction to a 4-aminophenyl group. This reduction can be achieved using a variety of reagents and conditions, with catalytic hydrogenation being a widely employed method.

Catalytic Hydrogenation:

The nitro group can be selectively reduced to an amino group using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. rsc.orgrsc.org This reaction is typically carried out under mild conditions and provides the corresponding 4-(4-aminophenyl)-4-methyloxetan-2-one in high yield. The choice of catalyst and reaction conditions can be crucial to avoid the simultaneous reduction or ring-opening of the β-lactone ring.

CatalystHydrogen SourceTypical Conditions
Palladium on Carbon (Pd/C)H₂ gas, Ammonium formateRoom temperature, atmospheric or slightly elevated pressure
Platinum on Carbon (Pt/C)H₂ gasRoom temperature, atmospheric pressure
Raney NickelH₂ gasElevated temperature and pressure

The resulting amino group can then be further functionalized, for example, through diazotization followed by substitution, or through acylation, alkylation, or sulfonylation, thereby providing access to a wide range of novel derivatives of the parent β-lactone.

Photochemical Reactivity and Uncaging Studies of Nitrophenyl-Containing Chromophores

The 4-nitrophenyl group is a well-known photoactivatable chromophore. In many molecular contexts, irradiation with UV light can induce a variety of chemical transformations, a property that has been widely exploited in the design of "caged" compounds. These are molecules in which a biologically active species is rendered inert by a photolabile protecting group, such as the nitrophenyl group. Upon irradiation, the protecting group is cleaved, releasing the active species in a process known as "uncaging."

While the photochemical behavior of numerous nitrophenyl-containing compounds has been extensively studied, there is no specific research available on the photochemical reactivity or potential uncaging applications of this compound. The general principles of nitrophenyl-based photochemistry would suggest that this molecule could potentially undergo light-induced transformations. However, the specific products and the efficiency of such reactions would depend on a multitude of factors, including the solvent environment and the wavelength of light used. Without dedicated studies, it is impossible to predict the photochemical fate of this particular molecule.

Regioselectivity and Stereoselectivity in Chemical Transformations

The concepts of regioselectivity and stereoselectivity are central to understanding the outcomes of chemical reactions involving multifunctional molecules. For this compound, any potential ring-opening reaction would need to consider the selective attack of a nucleophile at either the carbonyl carbon or the β-carbon. The electronic and steric environment around these two sites, influenced by the methyl and 4-nitrophenyl substituents, would play a crucial role in determining the regioselectivity of such a reaction.

Furthermore, the chiral center at the 4-position of the oxetan-2-one ring introduces the element of stereoselectivity. Reactions that proceed via a mechanism that retains or inverts the stereochemistry at this center would yield stereochemically distinct products. However, in the absence of any reported chemical transformations of this compound, any discussion of regioselectivity or stereoselectivity remains purely theoretical.

Computational and Theoretical Studies of 4 Methyl 4 4 Nitrophenyl Oxetan 2 One

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental to describing the electronic behavior of molecules. Molecular Orbital (MO) theory, a cornerstone of these calculations, explains how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. tru.caopenstax.org These orbitals are associated with discrete energy levels.

The most critical orbitals in determining a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nanobioletters.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nanobioletters.commdpi.com

For aromatic nitro compounds, the electron-withdrawing nature of the nitro group significantly influences the energy of these frontier orbitals. In the case of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, the nitrophenyl group is expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character. The strained four-membered oxetan-2-one (β-lactone) ring also plays a significant role in its electronic properties and reactivity. organicreactions.orgwustl.edu

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative) Specific experimental or calculated values for this compound are not available in the provided search results. The following table is an illustrative example based on typical values for similar nitrophenyl compounds.

ParameterEnergy (eV)Description
EHOMO-7.5Energy of the Highest Occupied Molecular Orbital
ELUMO-3.0Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.5Indicator of chemical reactivity and stability

Density Functional Theory (DFT) for Structural and Electronic Characterization

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule with its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it a powerful tool for predicting the geometries and electronic structures of medium-sized organic molecules. nih.govelsevierpure.com

DFT calculations can be employed to optimize the molecular geometry of this compound, predicting key structural parameters. These parameters provide a detailed three-dimensional picture of the molecule in its lowest energy state. Furthermore, DFT is used to calculate the distribution of electron density, which can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack. nih.gov For this molecule, the oxygen atoms of the carbonyl and nitro groups would be expected to be electron-rich (red/yellow), while the regions around the hydrogen atoms and the carbon of the carbonyl group would be electron-poor (blue).

Interactive Data Table: Calculated Structural Parameters from DFT (Illustrative) Specific DFT calculations for this compound were not found. This table illustrates typical parameters that would be obtained from such a study.

ParameterPredicted ValueUnit
C=O Bond Length1.21Ångström (Å)
C-O (Ester) Bond Length1.35Ångström (Å)
N-O (Nitro) Bond Length1.22Ångström (Å)
Dihedral Angle (Ring-Phenyl)50.0Degrees (°)

Predictive Modeling of Reaction Pathways and Reactivity

Computational chemistry allows for the predictive modeling of chemical reactions, providing insights into reaction mechanisms and activation energies. For this compound, a key reaction is the nucleophilic ring-opening of the strained β-lactone ring. This high reactivity is a characteristic feature of β-lactones. organicreactions.org

Theoretical models can be used to map the potential energy surface for such a reaction. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy (Ea) can be calculated. A lower activation energy implies a faster reaction rate. These models can simulate the attack of various nucleophiles on either the carbonyl carbon or the β-carbon of the lactone ring, helping to predict the regioselectivity and stereoselectivity of the products formed. Global reactivity descriptors, derived from DFT calculations, such as chemical hardness, softness, and electrophilicity index, can also provide quantitative measures of the molecule's reactivity. nanobioletters.commdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape, or conformation, of a molecule is critical to its function and interactions. This compound possesses conformational flexibility, particularly regarding the rotation around the single bond connecting the phenyl ring to the oxetanone ring.

Conformational analysis involves calculating the energy of the molecule as a function of its torsion angles to identify stable conformers (energy minima) and the energy barriers between them. The relative orientation of the nitrophenyl group with respect to the β-lactone ring can influence the molecule's dipole moment and how it packs in a crystal lattice.

Furthermore, computational methods are used to study intermolecular interactions. For this molecule, potential interactions include dipole-dipole interactions due to the polar carbonyl and nitro groups, and π-π stacking interactions between the aromatic nitrophenyl rings. nih.gov Understanding these non-covalent interactions is crucial for predicting the solid-state structure and physical properties of the compound. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal structure. mdpi.com

Advanced Research Applications and Future Directions

Design of Novel Synthetic Methodologies for Complex β-Lactone Structures

The synthesis of highly substituted β-lactones, particularly those with quaternary stereocenters like 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, remains a formidable challenge in organic chemistry. Research in this area is focused on overcoming limitations of existing methods and developing novel, efficient, and stereoselective pathways.

Current strategies often involve intramolecular cyclizations, such as Williamson etherification, or [2+2] cycloadditions. beilstein-journals.orgnih.gov However, these methods can have limitations in substrate scope and stereocontrol. Future synthetic designs are exploring innovative approaches to access complex β-lactone structures.

Key Research Directions:

Catalytic Asymmetric Synthesis: Development of chiral catalysts, such as Lewis acids or organocatalysts, to control the enantioselective formation of the quaternary center during the lactonization process.

Ring Contraction Strategies: The use of larger, more easily synthesized rings (e.g., γ-lactones) that can undergo controlled ring contraction to the desired strained four-membered oxetan-2-one system is a promising avenue. beilstein-journals.org

Flow Chemistry Approaches: Utilizing microreactor technology to safely handle reactive intermediates and improve reaction efficiency and scalability for β-lactone synthesis.

A comparative overview of potential synthetic strategies is presented below.

Methodology Description Potential Advantages Challenges
Paternò-Büchi Reaction A [2+2] photocycloaddition between a carbonyl compound and an alkene to form the oxetane (B1205548) ring. nih.govDirect formation of the four-membered ring.Often produces mixtures of regio- and stereoisomers; requires photochemical setup.
Intramolecular Cyclization Typically involves a β-halocarboxylate undergoing an intramolecular Williamson etherification type reaction. beilstein-journals.orgUtilizes readily available starting materials.Can be low-yielding; competing elimination reactions are common.
Catalytic Cycloaddition Lewis acid or transition-metal catalyzed cycloaddition of ketenes with aldehydes or ketones.Potential for high stereocontrol and catalytic efficiency.Substrate scope can be limited; catalyst development is ongoing.
Ring Contraction Conversion of a five-membered ring, such as a γ-lactone, into the four-membered β-lactone. beilstein-journals.orgAccess to diverse substitution patterns.Can involve multiple synthetic steps.

Exploration of New Reactivity Modes for the Oxetan-2-one Core

The high ring strain of the oxetan-2-one core (approximately 106 kJ/mol) makes it susceptible to nucleophilic attack, leading to various ring-opening reactions. researchgate.net The substitution pattern of this compound offers unique opportunities to explore new reactivity beyond simple hydrolysis.

The primary modes of reactivity involve the cleavage of the acyl-oxygen bond or the alkyl-oxygen bond. The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles.

Emerging Areas of Reactivity Research:

Transition-Metal Catalyzed Ring-Opening: Employing transition metal catalysts to achieve novel transformations, such as decarboxylative cross-coupling reactions where the β-lactone serves as a precursor to a new C-C bond.

Photochemical Reactions: Investigating light-induced reactions, such as cycloreversion, to regenerate precursor molecules or generate reactive intermediates. nih.gov

Polymerization: Using the strained ring as a monomer for ring-opening polymerization to create novel polyesters with tailored properties imparted by the methyl and nitrophenyl side chains.

Development of this compound as a Synthetic Building Block

The combination of a reactive lactone and a versatile nitroaromatic group makes this compound an attractive C-1 building block for constructing more complex molecules. thieme.de Both functional groups can be manipulated selectively to introduce further molecular diversity.

The strategic manipulation of the oxetan-2-one ring and the nitro group can lead to a variety of valuable organic intermediates. Ring-opening of the lactone with different nucleophiles (e.g., alcohols, amines, organometallics) yields β-hydroxy carboxylic acid derivatives with a quaternary stereocenter. Concurrently or sequentially, the nitro group can be reduced to an amine, which is a key functional group in pharmaceuticals and materials. nih.govnih.gov This dual functionality allows for the synthesis of complex, densely functionalized molecules from a single starting material. frontiersin.org

The table below outlines potential transformations of this compound into advanced intermediates.

Reagent(s) Transformation Resulting Intermediate Class
1. H₂, Pd/C2. Nu-HReduction of nitro group, followed by nucleophilic ring-opening.β-Hydroxy amides/esters with an aniline (B41778) moiety.
1. Nu-H2. H₂, Pd/CNucleophilic ring-opening, followed by reduction of nitro group.β-Hydroxy amides/esters with an aniline moiety.
Grignard Reagent (R-MgBr)Ring-opening via nucleophilic attack on the carbonyl carbon.β-Hydroxy ketones with a quaternary center.
LiAlH₄Reduction of both the ester and the nitro group.1,3-aminoalcohol.

Chemical libraries with high skeletal diversity are crucial for the discovery of new drugs and materials. nih.gov this compound is an ideal scaffold for the construction of such libraries. By systematically varying the nucleophile used for ring-opening and the reactions performed on the aromatic ring, a large and diverse collection of related compounds can be generated. nih.govnih.gov These libraries can then be screened for biological activity (e.g., enzyme inhibition, receptor binding) or for desired material properties (e.g., liquid crystallinity, nonlinear optical activity).

Scaffold Point of Diversification 1 (Ring-Opening) Point of Diversification 2 (Aromatic Ring) Potential Application Area
This compoundLibrary of alcohols (R-OH)Reduction to amine (NH₂)Chemical Biology
This compoundLibrary of amines (R₂NH)Diazotization followed by substitution (e.g., -F, -Cl, -Br)Material Science
This compoundLibrary of thiols (R-SH)Suzuki coupling (after conversion of NO₂ to Br)Medicinal Chemistry

Investigation of Catalytic Enantioselective Applications

The field of asymmetric catalysis offers powerful tools for synthesizing enantiomerically pure compounds. Research involving this compound can proceed in two main directions:

Enantioselective Synthesis of the Molecule: Developing catalytic methods that produce this β-lactone in high enantiomeric excess. This is particularly important given the presence of a chiral quaternary center. Organocatalysts, such as bifunctional thioureas, have shown promise in similar stereoselective reactions involving nitro-containing compounds. mdpi.comunimi.it

Use as a Chiral Ligand or Auxiliary: After enantioselective synthesis and subsequent modification, the molecule itself could serve as a building block for new chiral ligands for transition-metal catalysis or as a chiral auxiliary to direct the stereochemical outcome of other reactions.

Future Perspectives in Oxetan-2-one Chemistry

The chemistry of oxetanes and related strained rings continues to expand, driven by their increasing application in medicinal chemistry and drug discovery. nih.govnih.govacs.org For complex β-lactones like this compound, the future is promising. Key future directions include:

Biocatalysis: Exploring enzymatic methods for the stereoselective synthesis and ring-opening of β-lactones, offering a green and highly selective alternative to traditional chemical methods.

Applications in Peptidomimetics: Incorporating the β-hydroxy acid structure, obtained from ring-opening, into peptide backbones to create peptidomimetics with altered conformations and improved stability. ljmu.ac.uk

Advanced Materials: Leveraging the rigid, three-dimensional structure and polar functional groups to design new polymers, gels, and crystalline materials with unique physical and electronic properties.

The continued exploration of the synthesis, reactivity, and application of this compound and its derivatives will undoubtedly contribute to advancements across the chemical sciences.

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